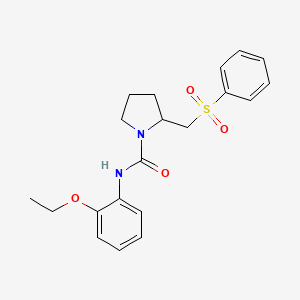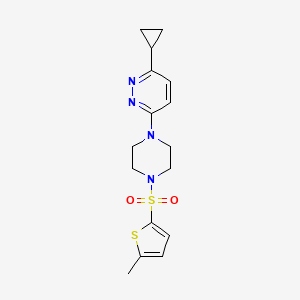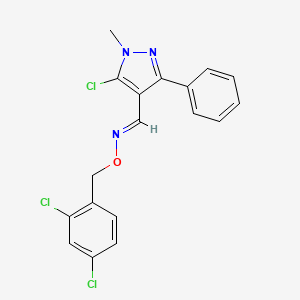
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPPC belongs to the class of pyrrolidine carboxamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of EPPC is not well understood. However, it is believed that EPPC exerts its biological activity by modulating the activity of various ion channels and receptors. EPPC has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in pain sensation. EPPC has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects
EPPC has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPPC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, EPPC can modulate the activity of voltage-gated sodium channels, which play a crucial role in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPPC is also stable under normal laboratory conditions. However, EPPC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPPC is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of EPPC. One potential direction is to investigate the potential of EPPC as a treatment for neuropathic pain. Another direction is to study the mechanism of action of EPPC in more detail, which could provide insight into its biological activity. Additionally, EPPC could be further studied for its potential as an anti-cancer agent, as it has shown promising results in vitro. Finally, the development of water-soluble forms of EPPC could facilitate its use in vivo.
Métodos De Síntesis
EPPC can be synthesized through a multi-step process involving the reaction of ethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting compound with pyrrolidine and phenylsulfonylmethyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonium carbonate.
Aplicaciones Científicas De Investigación
EPPC has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. EPPC has also been investigated for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, EPPC has been studied for its potential as a treatment for neuropathic pain, as it can modulate the activity of voltage-gated sodium channels.
Propiedades
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-13-7-6-12-18(19)21-20(23)22-14-8-9-16(22)15-27(24,25)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONWOBXFNVGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)

![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2790690.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N~4~-benzyl-N~4~-methyl-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2790694.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)


![N-(3,4-dimethoxyphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2790701.png)